Gosogliptin Exhibits Potent Monoglyceride Lipase (MGL) Inhibition: A Polypharmacology Feature Absent from Most Other DPP-4 Inhibitors
In a comparative in vitro bioassay evaluating six clinically used DPP-4 inhibitors against monoglyceride lipase (MGL), gosogliptin demonstrated potent MGL inhibition with an IC50 of 6.9 nM [1]. This potency was approximately 20-fold greater than saxagliptin (MGL IC50 = 136.2 nM), while vildagliptin, sitagliptin, omarigliptin, and trelagliptin failed to achieve 50% inhibition at concentrations up to 10 µM and were reported only as percentage inhibition at that concentration [1]. MGL is a key enzyme in lipolysis controlling free fatty acid release from triacylglyceride stores; its inhibition represents an incretin-independent mechanism for improving insulin sensitivity and suppressing inflammatory responses [1].
| Evidence Dimension | MGL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Gosogliptin MGL IC50 = 6.9 nM |
| Comparator Or Baseline | Saxagliptin MGL IC50 = 136.2 nM; Vildagliptin, sitagliptin, omarigliptin, trelagliptin: only % inhibition at 10 µM (no IC50 reached) |
| Quantified Difference | Gosogliptin is ~20-fold more potent than saxagliptin at MGL; >1,400-fold margin over compounds that failed to reach IC50 at 10 µM |
| Conditions | In vitro recombinant human MGL enzyme inhibition assay; docking studies confirmed binding pose at MGL catalytic site |
Why This Matters
For researchers investigating insulin-sensitizing mechanisms beyond the incretin axis, or for procurement decisions where dual DPP-4/MGL pharmacology is desired, gosogliptin offers a level of MGL engagement that is not replicable with sitagliptin, vildagliptin, omarigliptin, or trelagliptin.
- [1] Alkabbani D, Dahabiyeh LA, Taha MO. Dipeptidyl Peptidase-IV Blockers Potently Inhibit Monoglyceride Lipase: Investigation By Docking Studies And In Vitro Bioassay. Med Chem Res. 2022;31(1):165-175. doi:10.1007/s00044-022-02998-5 View Source
